5-[(4-Methoxyphenyl)sulfanyl]-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-[(4-Methoxyphenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methoxyphenylthio group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Methoxyphenylthio Group: The methoxyphenylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable thiol (e.g., 4-methoxythiophenol) with a halogenated triazole intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., thiols, amines)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted triazole derivatives
Scientific Research Applications
5-[(4-Methoxyphenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
- Uniqueness : 5-[(4-Methoxyphenyl)thio]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the methoxyphenylthio group attached to the triazole ring, which imparts distinct chemical and biological properties.
- Chemical Properties : Compared to similar compounds, it may exhibit different reactivity and stability under various conditions.
- Biological Activity : The presence of the methoxyphenylthio group may enhance its biological activity, making it a promising candidate for further research.
Properties
CAS No. |
81581-13-7 |
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Molecular Formula |
C10H9N3O3S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)sulfanyl-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3S/c1-16-6-2-4-7(5-3-6)17-9-8(10(14)15)11-13-12-9/h2-5H,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
VXKGRXWTKJXJRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NNN=C2C(=O)O |
Origin of Product |
United States |
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